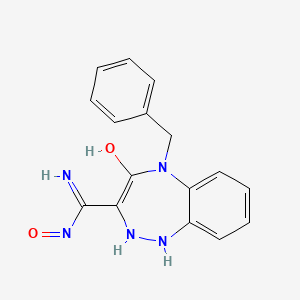
Trizoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRIZOXIME is a chemical compound with the molecular formula C16H15N5O2 It is known for its unique structure and properties, making it a subject of interest in various scientific fields
Preparation Methods
The synthesis of TRIZOXIME involves several steps, including the use of specific reagents and conditions. One common method involves the reaction of diphenyl phosphorazidate (DPPA) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to transform hydroxyl groups into azides . This method is efficient and widely used in the preparation of this compound and its analogues.
Chemical Reactions Analysis
TRIZOXIME undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfur trioxide, which is a reagent in sulfonation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
TRIZOXIME has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, this compound is being investigated for its potential therapeutic applications, including its effects on apoptosis and pyroptosis . In industry, it is used in the production of high-quality 2-DE profiles for dinoflagellate samples .
Mechanism of Action
The mechanism of action of TRIZOXIME involves its interaction with specific molecular targets and pathways. It has been shown to induce apoptosis and pyroptosis in certain cellular models . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key signaling molecules and pathways involved in cell death and survival.
Comparison with Similar Compounds
TRIZOXIME can be compared with other similar compounds, such as arsenic trioxide, which is used in the treatment of acute promyelocytic leukemia . While both compounds have similar applications in inducing apoptosis, this compound is unique in its specific molecular structure and the pathways it targets. Other similar compounds include various triazole-based oligomers and polymers .
Properties
CAS No. |
35710-57-7 |
|---|---|
Molecular Formula |
C16H15N5O2 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
5-benzyl-4-hydroxy-N-oxo-1,2-dihydro-1,2,5-benzotriazepine-3-carboximidamide |
InChI |
InChI=1S/C16H15N5O2/c17-15(20-23)14-16(22)21(10-11-6-2-1-3-7-11)13-9-5-4-8-12(13)18-19-14/h1-9,17-19,22H,10H2 |
InChI Key |
QILQFILVKAOEAQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3NNC(=C2O)C(=N)N=O |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3NNC(=C2O)C(=N)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















